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Introduction
This document provides detailed protocols for determining the binding affinity of test

compounds for the sodium-glucose cotransporter 2 (SGLT2) using [¹⁸F]fluoro-dapagliflozin as

a radioligand. SGLT2 is a key therapeutic target in the management of type 2 diabetes mellitus,

and accurate assessment of inhibitor binding is crucial for drug development.[1] Fluoro-
dapagliflozin, a fluorinated derivative of the SGLT2 inhibitor dapagliflozin, is a high-affinity,

selective radiotracer for SGLT2.[2] The following protocols describe the preparation of cell

membranes expressing human SGLT2, the execution of competitive radioligand binding

assays, and the analysis of the resulting data to determine the inhibitor constant (Ki) of test

compounds.

SGLT2 Transport and Inhibition Mechanism
Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the S1 and S2 segments of the

proximal renal tubules and is responsible for the reabsorption of approximately 90% of the

glucose filtered by the glomerulus. The transport of glucose across the apical membrane of the

proximal tubule epithelial cells is an active process coupled to the electrochemical gradient of

sodium ions. SGLT2 inhibitors, such as dapagliflozin, bind to the transporter from the

extracellular side, competitively blocking glucose binding and thereby promoting urinary

glucose excretion.[3][4] The binding of many SGLT2 inhibitors, including dapagliflozin, is

dependent on the presence of sodium ions.[5]
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Figure 1: Mechanism of SGLT2-mediated glucose transport and inhibition by dapagliflozin.

Experimental Protocols
Preparation of Cell Membranes from HEK293 Cells
Expressing hSGLT2
This protocol describes the preparation of crude membrane fractions from Human Embryonic

Kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).

Materials:

HEK293 cells stably expressing hSGLT2

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

Phosphate-buffered saline (PBS), ice-cold
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Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4), ice-cold, supplemented

with protease inhibitor cocktail

Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), ice-cold

Sucrose solution (10% w/v) in Homogenization Buffer, ice-cold

Dounce homogenizer or sonicator

High-speed refrigerated centrifuge

BCA protein assay kit

Procedure:

Culture HEK293-hSGLT2 cells to confluency in appropriate culture vessels.

Wash the cells twice with ice-cold PBS.

Harvest the cells by scraping and transfer to a centrifuge tube.

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[6]

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication

on ice.

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken

cells.[6]

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to

pellet the membranes.[6]

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold

Homogenization Buffer.

Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
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Resuspend the final membrane pellet in Homogenization Buffer containing 10% sucrose as a

cryoprotectant.[6]

Determine the protein concentration of the membrane preparation using a BCA protein

assay.

Aliquot the membrane suspension and store at -80°C until use.

[¹⁸F]Fluoro-Dapagliflozin Competitive Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test

compounds for hSGLT2.

Materials:

HEK293-hSGLT2 membrane preparation

[¹⁸F]Fluoro-dapagliflozin (Radioligand)

Unlabeled dapagliflozin (for non-specific binding determination)

Test compounds

Binding Buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂,

pH 7.5)[7][8]

Wash Buffer (ice-cold Binding Buffer)

96-well microplates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Filtration apparatus (cell harvester)

Scintillation cocktail

Scintillation counter

Procedure:
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Thaw the HEK293-hSGLT2 membrane preparation on ice and resuspend to the desired

concentration in Binding Buffer. A typical protein concentration is 3-20 µg per well.[6]

Prepare serial dilutions of the test compounds in Binding Buffer.

In a 96-well plate, add the following to each well in triplicate:

Total Binding: 50 µL of [¹⁸F]fluoro-dapagliflozin and 50 µL of Binding Buffer.

Non-specific Binding (NSB): 50 µL of [¹⁸F]fluoro-dapagliflozin and 50 µL of a high

concentration of unlabeled dapagliflozin (e.g., 10 µM).

Test Compound: 50 µL of [¹⁸F]fluoro-dapagliflozin and 50 µL of the test compound

dilution.

Add 150 µL of the diluted membrane preparation to each well to initiate the binding reaction

(final volume 250 µL).[6] The final concentration of [¹⁸F]fluoro-dapagliflozin should be at or

below its Kd value for SGLT2.

Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a

cell harvester.

Wash the filters four times with ice-cold Wash Buffer.[6]

Dry the filters for 30 minutes at 50°C.[6]

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a

scintillation counter.
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Figure 2: Workflow for the [¹⁸F]fluoro-dapagliflozin competitive binding assay.
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Data Presentation and Analysis
Quantitative Data Summary
The results of the binding assays should be summarized in a clear and concise table.

Compound
SGLT2 IC₅₀
(nM)

SGLT2 Kᵢ (nM) SGLT1 Kᵢ (nM)
Selectivity
(SGLT1 Kᵢ /
SGLT2 Kᵢ)

Fluoro-

dapagliflozin
- 6.0[2] 350[2] ~58

Dapagliflozin - 6.0[2] 350[2] ~58

Test Compound

A
Value Value Value Value

Test Compound

B
Value Value Value Value

Data Analysis
Calculate Specific Binding:

Specific Binding = Total Binding - Non-specific Binding

Determine IC₅₀:

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to

determine the IC₅₀ value, which is the concentration of the test compound that inhibits

50% of the specific binding of the radioligand.

Calculate Kᵢ using the Cheng-Prusoff Equation:

The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff

equation for competitive binding:[9][10]
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Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

Kᵢ is the inhibition constant for the test compound.

IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

[L] is the concentration of the radioligand ([¹⁸F]fluoro-dapagliflozin) used in the assay.

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
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Figure 3: Logical flow for data analysis in the competitive binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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